CB1R Allosteric modulator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

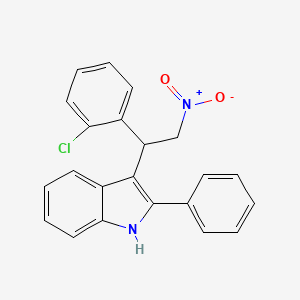

C22H17ClN2O2 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole |

InChI |

InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-16(19)18(14-25(26)27)21-17-11-5-7-13-20(17)24-22(21)15-8-2-1-3-9-15/h1-13,18,24H,14H2 |

InChI Key |

FWEGGBUXRLCEQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Nexus of Selectivity and Efficacy: A Technical Guide to the Synthesis and Characterization of CB1R Allosteric Modulator 3

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of CB1R Allosteric Modulator 3, a novel indole-2-carboxamide derivative. This document outlines the synthetic route, purification methods, and comprehensive characterization of its allosteric effects on the Cannabinoid Type 1 Receptor (CB1R), a key target in therapeutic development for a range of neurological and metabolic disorders.

Introduction

The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of neurotransmission. While orthosteric agonists of CB1R have shown therapeutic promise, their clinical utility has been hampered by psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to modulating CB1R activity, potentially separating therapeutic benefits from adverse effects. This compound belongs to a class of indole-2-carboxamides that exhibit biased signaling, acting as negative allosteric modulators (NAMs) of G-protein-dependent pathways while potentially acting as positive allosteric modulators (PAMs) or agonists of β-arrestin-mediated signaling. This unique profile presents a compelling avenue for the development of safer and more effective CB1R-targeted therapeutics.

Synthesis of this compound

The synthesis of this compound, a 1H-indole-2-carboxamide derivative, is achieved through a multi-step process involving the formation of the indole core followed by amide coupling. The general synthetic scheme is outlined below.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol:

A detailed, step-by-step protocol for the synthesis of a representative indole-2-carboxamide, based on established literature procedures, is provided below.

-

Step 1: Fischer Indole Synthesis: A substituted phenylhydrazine is reacted with an appropriate ketoester, such as ethyl 2-methylacetoacetate, in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to yield the corresponding indole-2-carboxylate ester. The reaction is typically heated to drive the cyclization.

-

Step 2: Saponification: The resulting indole-2-carboxylate ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is heated to ensure complete conversion.

-

Step 3: Amide Coupling: The indole-2-carboxylic acid is then coupled with the desired amine side chain. This is achieved using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Step 4: Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Characterization of this compound

The pharmacological effects of this compound are characterized through a series of in vitro assays to determine its binding affinity, cooperativity with orthosteric ligands, and its functional effects on downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its analogs from published studies.

| Parameter | Assay | Orthosteric Ligand | Value | Reference |

| Kb (nM) | Radioligand Binding | [3H]CP55,940 | 150 - 500 | [1][2] |

| α | Radioligand Binding | [3H]CP55,940 | 15 - 25 | [1][2] |

| IC50 (nM) | [35S]GTPγS Binding | CP55,940 | 200 - 1000 | [1] |

| Fold Shift in EC50 | cAMP Accumulation | CP55,940 | Negative Shift | [3] |

| EC50 (nM) | ERK1/2 Phosphorylation | - | 500 - 2000 | [2] |

Note: The exact values can vary depending on the specific analog and experimental conditions. Kb represents the equilibrium dissociation constant of the allosteric modulator, and α represents the cooperativity factor.

Experimental Protocols

Detailed methodologies for the key characterization assays are provided below.

Radioligand Binding Assay

This assay measures the ability of the allosteric modulator to affect the binding of a radiolabeled orthosteric ligand to the CB1R.

-

Membrane Preparation: Membranes are prepared from cells stably expressing human CB1R (e.g., HEK293 or CHO cells) or from brain tissue.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled orthosteric agonist (e.g., 0.7 nM [3H]CP55,940) and varying concentrations of the allosteric modulator.

-

Incubations are carried out at 30°C for 60-90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The amount of bound radioactivity is determined by liquid scintillation counting.

-

-

Data Analysis: Data are analyzed using non-linear regression to determine the Kb and α values of the allosteric modulator.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

-

Procedure:

-

Pre-incubate membranes with adenosine deaminase (0.5 U/mL) for 30 minutes at 30°C.

-

Add varying concentrations of the allosteric modulator in the presence or absence of a fixed concentration of an orthosteric agonist (e.g., CP55,940).

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM) and GDP (e.g., 30 µM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by filtration and quantify bound radioactivity.

-

-

Data Analysis: The data are analyzed to determine the effect of the allosteric modulator on the potency and efficacy of the orthosteric agonist in stimulating [35S]GTPγS binding.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like CB1R.

-

Cell Culture: Use cells expressing CB1R (e.g., HEK293 or AtT20 cells).

-

Procedure:

-

Pre-treat cells with the allosteric modulator for a specified time.

-

Stimulate adenylyl cyclase with forskolin.

-

Add the orthosteric agonist to inhibit forskolin-stimulated cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or BRET-based biosensors).

-

-

Data Analysis: Determine the effect of the allosteric modulator on the agonist's ability to inhibit cAMP accumulation.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be mediated by both G-protein-dependent and β-arrestin-dependent pathways.

-

Cell Culture: Use CB1R-expressing cells, serum-starved for several hours prior to the assay.

-

Procedure:

-

Treat cells with the allosteric modulator, with or without an orthosteric agonist, for a short period (e.g., 5-10 minutes).

-

Lyse the cells and determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting or an AlphaScreen SureFire assay.

-

-

Data Analysis: Quantify the change in the ratio of p-ERK1/2 to total ERK1/2 to assess the modulator's effect on this signaling pathway.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated CB1R.

-

Assay Principle: Utilize a technology such as BRET (Bioluminescence Resonance Energy Transfer) or a commercially available enzyme fragment complementation assay (e.g., PathHunter).

-

Procedure:

-

Use cells co-expressing CB1R fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).

-

Treat cells with the allosteric modulator in the presence or absence of an orthosteric agonist.

-

Measure the BRET signal, which increases upon the proximity of the donor and acceptor molecules following β-arrestin recruitment.

-

-

Data Analysis: Determine the potency and efficacy of the modulator in inducing or inhibiting agonist-mediated β-arrestin recruitment.

Signaling Pathways and Biased Allosteric Modulation

This compound and related indole-2-carboxamides exhibit biased signaling. They act as negative allosteric modulators (NAMs) of the canonical Gi/o-protein signaling pathway, which is responsible for the inhibition of adenylyl cyclase. Concurrently, they can act as positive allosteric modulators (PAMs) or even direct agonists of the β-arrestin pathway, leading to the activation of downstream kinases such as ERK1/2. This biased profile is of significant therapeutic interest as it may allow for the activation of desired signaling pathways (e.g., those involved in neuroprotection) while avoiding those associated with undesirable psychoactive effects.

Canonical G-protein Signaling Pathway

Caption: G-protein signaling pathway modulation by Modulator 3.

Biased β-Arrestin Signaling Pathway

Caption: β-arrestin pathway modulation by Modulator 3.

Conclusion

This compound represents a promising class of compounds for the development of novel therapeutics. Its synthesis is achievable through established chemical routes, and its unique pharmacological profile can be thoroughly characterized using a suite of in vitro assays. The phenomenon of biased allosteric modulation exhibited by this compound opens up new possibilities for fine-tuning CB1R signaling to achieve desired therapeutic outcomes while minimizing unwanted side effects. This technical guide provides a solid foundation for researchers to further explore the potential of this compound and related compounds in drug discovery.

References

- 1. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]

Unraveling the Structure-Activity Relationship of a Novel Indole-2-Carboxamide CB1R Allosteric Modulator

A Technical Guide for Researchers and Drug Development Professionals

The cannabinoid receptor 1 (CB1R), a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in various physiological processes, including pain, appetite, and mood, has made it a prime target for therapeutic intervention. However, the development of orthosteric ligands for CB1R has been hampered by significant psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids, potentially mitigating the adverse effects associated with direct agonism or antagonism. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a notable indole-2-carboxamide class of CB1R allosteric modulators, with a focus on a specific negative allosteric modulator (NAM) identified as compound 3 in recent literature.

Core Scaffold and Key Chemical Features

The indole-2-carboxamide scaffold has been identified as a robust framework for the development of CB1R allosteric modulators.[1] Structure-activity relationship studies have revealed that specific substitutions on the indole ring and the phenethyl moiety are critical for modulating the binding affinity and allosteric effects on the CB1 receptor.[2]

Structure-Activity Relationship of Indole-2-Carboxamide Analogs

Systematic modifications of the indole-2-carboxamide core have elucidated key structural requirements for potent allosteric modulation of the CB1R. The following table summarizes the quantitative data from various studies, highlighting the impact of different substituents on binding affinity (KB), binding cooperativity (α), and functional activity (IC50 or EC50).

| Compound | R1 (C3 of Indole) | R2 (C5 of Indole) | R3 (Phenethyl Moiety) | KB (nM) | α Value | Functional Assay (IC50/EC50, nM) | Assay Type |

| Org27569 | -CH2CH3 | -Cl | 4'-piperidin-1-yl | ~250-500 | >1 | ~100-500 | [35S]GTPγS |

| Compound 3 | -CH2CH3 | -Cl | 4'-(4-methylpiperazin-1-yl) | N/A | N/A | Potent NAM | Calcium Mobilization |

| 12d | -CH2CH2CH3 | -Cl | 4'-(dimethylamino) | 259.3 | 24.5 | ~100-300 | [35S]GTPγS |

| 12f | -(CH2)5CH3 | -Cl | 4'-(dimethylamino) | 89.1 | >1 | ~50-200 | [35S]GTPγS |

| Analog A | -H | -Cl | 4'-(dimethylamino) | >1000 | N/A | Weak Activity | N/A |

| Analog B | -CH2CH3 | -H | 4'-(dimethylamino) | ~500-1000 | <1 | Reduced Potency | [35S]GTPγS |

Data compiled from multiple sources.[1][2] KB and α values are typically determined from radioligand binding assays, while IC50/EC50 values are from functional assays such as [35S]GTPγS binding or cAMP accumulation assays. An α value greater than 1 indicates positive cooperativity with the orthosteric agonist, while an α value less than 1 indicates negative cooperativity. N/A: Not Available.

From the data, several key SAR trends emerge:

-

C3-Position of the Indole Ring: An alkyl chain at the C3 position is crucial for high-affinity binding. The optimal length of this alkyl chain appears to be between a propyl and a hexyl group, as seen in the low nanomolar KB values for compounds 12d and 12f .[2] The absence of a substituent at this position (Analog A) leads to a significant loss of affinity.

-

C5-Position of the Indole Ring: An electron-withdrawing group, such as a chlorine atom, at the C5 position is beneficial for potency.[2] Removal of this halogen (Analog B) results in a decrease in binding affinity.

-

Phenethyl Moiety: The nature of the substituent at the 4'-position of the phenethyl ring significantly influences the modulator's properties. Basic amine functionalities, such as dimethylamino, piperidinyl, and methylpiperazinyl groups, are consistently found in potent modulators.[1][2] This suggests a potential ionic or hydrogen bond interaction within the allosteric binding pocket.

Signaling Pathways and Experimental Workflows

The allosteric modulation of CB1R can lead to biased signaling, where a modulator selectively affects one downstream signaling pathway over another. For instance, many indole-2-carboxamide NAMs enhance the binding of orthosteric agonists (a PAM effect on binding) while simultaneously inhibiting G-protein activation (a NAM effect on function).[3]

CB1R Signaling Cascade

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the CB1 receptor and the point of intervention by a negative allosteric modulator.

Caption: CB1R Gi/o Signaling Pathway and NAM Intervention.

Experimental Workflow: [35S]GTPγS Binding Assay

This assay is a cornerstone for functionally characterizing GPCR modulators by measuring the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Caption: Workflow for a [35S]GTPγS Binding Assay.

Logical Relationship in SAR

The following diagram illustrates the logical decision-making process in the optimization of the indole-2-carboxamide scaffold based on the established SAR.

Caption: Logical Flow of SAR for Indole-2-Carboxamide Modulators.

Detailed Experimental Protocols

Reproducibility is paramount in drug discovery. The following are detailed methodologies for key experiments cited in the SAR studies of CB1R allosteric modulators.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (KB) of the allosteric modulator and its cooperativity (α) with an orthosteric ligand.

-

Objective: To measure the effect of the allosteric modulator on the binding of a radiolabeled orthosteric agonist (e.g., [3H]CP55,940) to CB1R.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human CB1R.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% fatty acid-free BSA, pH 7.4.

-

Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).

-

Allosteric modulator stock solutions in DMSO.

-

Non-specific binding control: unlabeled CP55,940 (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In silanized glass tubes or a 96-well plate, combine the binding buffer, a fixed concentration of [3H]CP55,940 (typically at or below its Kd, e.g., 0.5-1.0 nM), and varying concentrations of the allosteric modulator.

-

For non-specific binding determination, add a high concentration of unlabeled CP55,940.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the mixture for 60-90 minutes at 30°C.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to fit to an allosteric model to determine the KB and α values.

-

[35S]GTPγS Functional Assay

This assay measures the functional consequence of ligand binding on G-protein activation.

-

Objective: To quantify the ability of an allosteric modulator to inhibit (NAM) or enhance (PAM) agonist-stimulated [35S]GTPγS binding.

-

Materials:

-

Cell membranes expressing CB1R.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

Orthosteric agonist (e.g., CP55,940).

-

Allosteric modulator.

-

Non-specific binding control: unlabeled GTPγS (10 µM).

-

-

Procedure:

-

Pre-incubate cell membranes in assay buffer with adenosine deaminase (to hydrolyze endogenous adenosine) for 15-30 minutes at 30°C.

-

Add the orthosteric agonist and varying concentrations of the allosteric modulator to the membrane suspension.

-

Add a fixed concentration of GDP (typically 10-30 µM).

-

Initiate the binding by adding [35S]GTPγS (typically 0.05-0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction and process the samples as described for the radioligand binding assay.

-

Analyze the data to determine the IC50 (for NAMs) or EC50 (for PAMs) of the allosteric modulator.

-

Conclusion

The indole-2-carboxamide scaffold represents a versatile platform for the design of potent and selective allosteric modulators of the CB1 receptor. The structure-activity relationships delineated in this guide underscore the critical importance of specific substitutions at the C3 and C5 positions of the indole core and the 4'-position of the phenethyl moiety. A thorough understanding of these SAR principles, combined with robust in vitro characterization using assays such as radioligand binding and [35S]GTPγS functional assays, is essential for the rational design and development of novel CB1R allosteric modulators with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for delivering new treatments for a range of neurological and metabolic disorders.

References

- 1. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of the Cannabinoid Receptor 1 (CB1R) Allosteric Modulator ZCZ011 Binding Site

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and characterization of the binding site for ZCZ011, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1R). The guide details the pharmacological profile of ZCZ011, the precise location of its allosteric binding site, and the experimental methodologies employed in its discovery.

Introduction to CB1R and Allosteric Modulation

The Cannabinoid Receptor 1 (CB1R) is the most abundant G protein-coupled receptor (GPCR) in the human brain and a primary target of the endocannabinoid system.[1] While orthosteric agonists that directly activate CB1R have therapeutic potential, their use is often limited by undesirable psychoactive side effects.[1][2][3] Allosteric modulators offer a promising alternative by binding to a topographically distinct site on the receptor, thereby fine-tuning the effects of endogenous ligands like anandamide (AEA) without causing direct, and potentially excessive, receptor activation.[2][3][4] This approach may circumvent the adverse effects associated with orthosteric agonists.[1]

ZCZ011, a 2-phenylindole derivative, is a first-generation CB1R positive allosteric modulator (PAM) that has demonstrated therapeutic potential in preclinical models of neuropathic pain and other neurodegenerative disorders.[1][2][3] It is characterized as an "ago-PAM," meaning it not only enhances the effects of orthosteric agonists but also possesses intrinsic agonist activity in their absence.[2][3][5] Understanding its precise binding site is crucial for the rational design of next-generation allosteric modulators with improved therapeutic profiles.

Pharmacological Profile of ZCZ011

ZCZ011 modulates CB1R activity in several key ways:

-

Enhanced Agonist Binding: ZCZ011 potentiates the binding of orthosteric agonists. In equilibrium binding experiments, it significantly increased the specific binding of [³H]CP55,940 and [³H]WIN55212 to mouse brain membranes, primarily by increasing the maximal number of binding sites (Bmax) with no significant effect on the binding affinity (Kd).[6]

-

Potentiation of G-protein Signaling: It enhances AEA-stimulated [³⁵S]GTPγS binding, indicating a positive modulation of G-protein activation.[6][7]

-

Intrinsic Agonist Activity: ZCZ011 acts as an allosteric agonist, capable of activating CB1R signaling pathways even without an orthosteric agonist present. This has been observed in G protein dissociation, cAMP inhibition, β-arrestin recruitment, and ERK1/2 phosphorylation assays.[2][3][5][8] Its signaling profile is comparable to the partial orthosteric agonist Δ⁹-tetrahydrocannabinol (THC).[5][8]

-

Biased Signaling: The modulatory effects of ZCZ011 can be dependent on the specific orthosteric agonist and the signaling pathway being measured, suggesting a degree of biased signaling.[5]

The ZCZ011 Allosteric Binding Site

Structural and computational studies have been pivotal in identifying the binding site of ZCZ011. A 2022 cryo-electron microscopy (cryo-EM) structure of CB1R in complex with the orthosteric agonist CP55,940, a Gi protein, and ZCZ011 provided a high-resolution view of the allosteric pocket.[9][10]

Location: ZCZ011 binds to an extrahelical site located on the receptor surface formed by transmembrane helices (TM) 2, 3, and 4.[10] This pocket is situated within the inner leaflet of the cell membrane.[11]

Proximity to Orthosteric Site: The allosteric site is approximately 7.9 Å away from the orthosteric pocket occupied by CP55,940.[9] Aromatic residues, including Phe170, Phe174, Phe177, and Phe189, are positioned to form a boundary between the two sites.[9]

Nature of the Binding Pocket: The PAM-binding site is highly hydrophobic, and the interaction with ZCZ011 is primarily mediated by hydrophobic and van der Waals forces.[9]

Key Interacting Residues: Mutagenesis studies have validated the importance of specific residues within this pocket for ZCZ011's activity. Mutations of I169 (on TM2) and F191 (on TM3) were found to abolish the allosteric agonism of ZCZ011. The PAM activity of ZCZ011 in the presence of CP55,940 was specifically abolished by the I169A mutation.

This binding site is distinct from other proposed allosteric sites, such as the one identified for the negative allosteric modulator (NAM) ORG27569, which is located in the TMH3-6-7 region.[7][11][12] It also differs from the putative binding site for the PAM GAT229, which is proposed to be at the extracellular ends of TM2/3.[1][13] The discovery that allosteric agonism is mediated via the ZCZ011 site suggests that different allosteric modulators may bind to multiple distinct sites to exert their effects.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for ZCZ011 from various in vitro assays.

Table 1: ZCZ011 Modulation of Orthosteric Agonist Binding

| Assay Parameter | [³H]CP55,940 | [³H]WIN55212 |

|---|---|---|

| pEC₅₀ | 6.90 ± 0.23 | 6.31 ± 0.33 |

| Eₘₐₓ (% of baseline) | 207% (191-223) | 225% (182-269) |

Data from radioligand binding assays in mouse brain membranes. Source:[6]

Table 2: ZCZ011 Intrinsic Agonist Activity in Functional Assays

| Assay | pEC₅₀ | Eₘₐₓ (relative to standard agonist) |

|---|---|---|

| cAMP Inhibition | - | 63.7 ± 1.7% (equi-efficacious with AMB-FUBINACA) |

| G Protein Dissociation (TRUPATH) | - | 132.60 ± 11.12 (higher than THC) |

| β-Arrestin 2 Translocation | 6.51 ± 0.12 | 114.70 ± 12.37% (relative to CP55940) |

| Receptor Internalization | 5.87 ± 0.06 | Higher efficacy than THC |

Data from assays using HEK293 cells expressing human CB1R. Sources:[5][8]

Experimental Protocols & Visualizations

Structural Biology: Cryo-Electron Microscopy (Cryo-EM)

The high-resolution structure of the ZCZ011-CB1R complex was determined using single-particle cryo-EM.

Methodology:

-

Complex Formation: The human CB1 receptor was co-expressed with a heterotrimeric Gi protein complex in insect cells.

-

Purification: The CB1-Gi complex was solubilized in detergent and purified using affinity chromatography.

-

Ligand Incubation: The purified complex was incubated with the orthosteric agonist CP55,940 and the allosteric modulator ZCZ011.

-

Vitrification: The sample was applied to a cryo-EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: Automated data collection was performed on a Titan Krios electron microscope equipped with a direct electron detector. Thousands of micrographs containing images of individual receptor complexes were recorded.

-

Image Processing: Individual particle images were picked, aligned, and classified using software like RELION or CryoSPARC. 2D class averages were generated to select for high-quality particles.

-

3D Reconstruction: A 3D map of the complex was reconstructed from the final set of particles, achieving a resolution sufficient to visualize the binding pocket and the pose of ZCZ011.[10]

Site-Directed Mutagenesis

This technique was used to validate the functional importance of residues identified in the cryo-EM structure and computational models.

Methodology:

-

Plasmid Preparation: A plasmid containing the gene for wild-type human CB1R was used as a template.

-

Mutagenesis: Primers containing the desired single-point mutation (e.g., changing the codon for Isoleucine 169 to Alanine) were used in a polymerase chain reaction (PCR) to generate a new plasmid containing the mutated CB1R gene.

-

Transfection: HEK293 cells were transiently transfected with either the wild-type or the mutant CB1R plasmid.

-

Functional Analysis: The transfected cells were then used in functional assays (e.g., G protein dissociation BRET assay) to compare the activity of ZCZ011 and other ligands at the wild-type versus the mutant receptor.

-

Interpretation: A significant reduction or complete loss of ZCZ011's effect in a mutant receptor confirms that the mutated residue is critical for its binding or action.[14]

Caption: Experimental workflow for identifying the ZCZ011 binding site.

Functional Assays

-

Purpose: To measure the effect of ZCZ011 on the binding of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940).

-

Protocol:

-

Prepare membranes from cells or tissues expressing CB1R.

-

Incubate the membranes with a fixed concentration of the radioligand ([³H]CP55,940).

-

Add varying concentrations of ZCZ011 to the incubation mixture.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analyze the data to determine the effect of ZCZ011 on the Bmax and Kd of the radioligand.[6]

-

-

Purpose: To directly measure G-protein activation by monitoring the dissociation of the Gα and Gβγ subunits in live cells.

-

Protocol:

-

Co-transfect HEK293 cells with plasmids for CB1R and a BRET biosensor system (e.g., Gαi-Rluc8 and Gβγ-Venus).

-

Plate the cells in a microplate.

-

Add the BRET substrate (e.g., coelenterazine-h).

-

Measure the baseline BRET signal.

-

Add varying concentrations of ZCZ011 (with or without an orthosteric agonist).

-

Measure the change in the BRET signal over time. A decrease in the BRET ratio indicates G-protein dissociation and thus, receptor activation.[8][14]

-

-

Purpose: To measure the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and an independent signaling pathway.

-

Protocol:

-

Use a cell line stably expressing CB1R fused to a luciferase fragment and β-arrestin fused to a complementary enzyme fragment (e.g., PathHunter assay).

-

Treat the cells with varying concentrations of ZCZ011.

-

If β-arrestin is recruited to the receptor, the enzyme fragments come into proximity, generating a chemiluminescent signal upon addition of a substrate.

-

Measure the signal using a luminometer to quantify the extent of β-arrestin recruitment.[1][6]

-

Caption: CB1R signaling pathways modulated by ZCZ011.

Logical Relationships and Site Comparison

The identification of the ZCZ011 binding site helps clarify the complex pharmacology of CB1R allosteric modulation. It is now understood that different allosteric modulators can bind to distinct sites, leading to varied functional outcomes (e.g., PAM, NAM, ago-PAM).

Caption: Binding sites on the CB1 receptor for various ligands.

Conclusion and Future Directions

The elucidation of the ZCZ011 binding site on CB1R through a combination of cryo-EM, mutagenesis, and functional pharmacology represents a landmark achievement in cannabinoid research.[9] It provides a structural blueprint for the allosteric modulation of CB1R, revealing a distinct, hydrophobic pocket at the TM2-3-4 interface. This knowledge confirms that allosteric agonism and positive modulation can be mediated through this site.

For drug development professionals, this detailed structural information is invaluable. It enables the use of structure-based drug design to create novel allosteric modulators with tailored properties, such as pure PAMs without intrinsic agonism, or biased modulators that selectively activate specific downstream signaling pathways. The ultimate goal is to develop therapeutics that harness the beneficial effects of CB1R activation for conditions like chronic pain and neurodegeneration while avoiding the psychoactive and other side effects that have hindered the clinical application of orthosteric agonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Structure of an allosteric modulator bound to the CB1 cannabinoid receptor (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Pharmacological Profile of the CB1R Allosteric Modulator ORG27569: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of ORG27569, a foundational allosteric modulator of the Cannabinoid Type 1 Receptor (CB1R). ORG27569, chemically identified as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, has been instrumental in characterizing the complexities of CB1R allosteric modulation.[1][2][3][4][5] While it enhances the binding of CB1R agonists, it paradoxically acts as a negative allosteric modulator (NAM) of G-protein signaling, presenting a unique and complex pharmacological profile.[3][6][7][8] This document summarizes key quantitative data, details common experimental protocols used in its characterization, and provides visual representations of its signaling and experimental workflows.

Core Pharmacological Characteristics

ORG27569 is distinguished by its dualistic nature: it is a positive allosteric modulator (PAM) of agonist binding but a negative allosteric modulator (NAM) of agonist-induced G-protein activation.[6][7] This modulator binds to a site on the CB1R that is topographically distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind.[8] This interaction induces a conformational change in the receptor that increases the binding affinity for agonists like CP55,940, yet it concurrently inhibits the receptor's ability to couple to G-proteins and initiate downstream signaling cascades.[1][2][3][5]

In functional assays, ORG27569 behaves as an insurmountable antagonist, decreasing the efficacy of CB1R agonists in stimulating second messenger signaling.[3] Its effects have been shown to be pathway-specific, a phenomenon known as biased signaling. For instance, while it inhibits agonist-induced Gαi-mediated inhibition of cAMP production and β-arrestin recruitment, it can enhance agonist-induced ERK phosphorylation.[9] Furthermore, ORG27569 can act as an allosteric agonist on its own, stimulating certain signaling pathways like ERK phosphorylation in a Gαi-mediated manner.[9]

However, the in vitro effects of ORG27569 have not consistently translated to in vivo models.[4][6] Studies in rodents have shown that it does not reliably modulate the classic cannabinoid-mediated effects such as antinociception, catalepsy, or hypothermia.[4][6] While it has been observed to reduce food intake, this effect may occur independently of the CB1R.[4][6] This discrepancy highlights the complexities of translating in vitro allosteric modulation to whole-animal physiology.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ORG27569 from various in vitro assays.

Table 1: Binding Affinity and Cooperativity

| Ligand | Assay Type | Parameter | Value | Reference |

| [3H]CP 55,940 | Radioligand Binding | pKb (increase in binding) | 5.67 | |

| [3H]SR 141716A | Radioligand Binding | pKb (decrease in binding) | 5.95 |

Table 2: Functional Activity

| Assay | Agonist | Parameter | Value | Reference |

| Agonist-stimulated [35S]GTPγS binding | CP55,940 | Antagonism/Inverse Agonism | Insurmountable Antagonist | [10] |

| cAMP Production | - | pEC50 (as allosteric modulator) | 8.24 | |

| Inhibition of Agonist Efficacy | - | pKb | 7.57 | |

| Basal ERK Phosphorylation | - | pIC50 (as inverse agonist) | 6.86 ± 0.21 | [10] |

| Calcium Mobilization | CP55,940 | pIC50 | ~6.7 | [11] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the effect of an allosteric modulator on the binding of an orthosteric ligand (a radiolabeled agonist or antagonist).

Objective: To measure the affinity of ORG27569 and its effect on the binding of a known CB1R ligand.

Materials:

-

Membrane preparations from cells expressing CB1R (e.g., hCB1R cells) or from mouse brain.[9]

-

Radioligand (e.g., [3H]CP55,940 or [3H]WIN55212-2).[9]

-

Assay Buffer: 50 mM Tris, 2.5 mM EDTA, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4.[9]

-

ORG27569 and other test compounds.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate the cell membranes (5-10 µ g/well ) with the radioligand at a specific concentration (e.g., 0.7 nM for [3H]CP55,940) and varying concentrations of ORG27569.[9]

-

The total assay volume is typically 500 µl.[9]

-

Incubate at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1R agonist.

-

Data is analyzed using non-linear regression to determine parameters like Ki or pKb.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, and how this is affected by an allosteric modulator.

Objective: To assess the effect of ORG27569 on agonist-induced G-protein activation at the CB1R.

Materials:

-

CB1R-expressing cell membranes.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GTPγS Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

GDP (to promote nucleotide exchange).

-

CB1R agonist (e.g., CP55,940).

-

ORG27569.

Procedure:

-

Pre-incubate cell membranes with the CB1R agonist and varying concentrations of ORG27569 in the assay buffer.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the assay by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Basal binding is measured in the absence of any agonist. Non-specific binding is determined using a high concentration of unlabeled GTPγS.

-

Data are analyzed to determine the Emax (maximum effect) and EC50 (potency) of the agonist in the presence and absence of ORG27569.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1R activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the effect of ORG27569 on agonist-mediated inhibition of cAMP production.

Materials:

-

Whole cells expressing CB1R (e.g., hCB1R cells).[9]

-

Forskolin (an adenylyl cyclase activator).

-

Rolipram (a phosphodiesterase inhibitor to prevent cAMP degradation).[9]

-

CB1R agonist.

-

ORG27569.

-

cAMP assay kit (e.g., radioimmunoassay).[9]

Procedure:

-

Pre-incubate the cells with rolipram (e.g., 10 µM) for 30 minutes at 37°C.[9]

-

Add the CB1R agonist with or without ORG27569 and incubate for another 30 minutes.[9]

-

Stimulate the cells with forskolin (e.g., 5 µM) for a final 30-minute incubation.[9]

-

Terminate the reaction and lyse the cells (e.g., with 0.1 M HCl).[9]

-

Measure the intracellular cAMP concentration using a suitable assay kit.

-

Analyze the data to determine the inhibitory effect of the agonist on forskolin-stimulated cAMP levels and how this is modulated by ORG27569.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by ORG27569 and a typical experimental workflow.

Caption: CB1R signaling in the presence of ORG27569.

Caption: Workflow for a radioligand binding assay.

Conclusion

ORG27569 serves as a critical tool for understanding the nuanced pharmacology of CB1R allosteric modulation. Its paradoxical profile as a PAM for agonist binding and a NAM for G-protein-mediated signaling has unveiled the potential for biased signaling and pathway-specific modulation of the CB1R. While its in vivo effects remain a subject of further investigation, the extensive in vitro characterization of ORG27569 provides a robust foundation for the design and development of next-generation CB1R allosteric modulators with more predictable and therapeutically relevant profiles. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of cannabinoid pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Org 27569 - Wikipedia [en.wikipedia.org]

- 4. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CB1R Allosteric Modulator 3 (Org27759): A Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cannabinoid type 1 receptor (CB1R) allosteric modulator commonly referred to as "Compound 3" in select literature, identified as Org27759. This document details its classification as a Negative Allosteric Modulator (NAM), presents available quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on CB1R signaling pathways.

Introduction to CB1R Allosteric Modulation and Org27759

The cannabinoid CB1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2] Allosteric modulators of the CB1R offer a sophisticated approach to fine-tuning the receptor's activity, providing potential therapeutic advantages over traditional orthosteric ligands. These modulators bind to a site on the receptor distinct from the endogenous ligand binding site, altering the receptor's conformation and function.

Allosteric modulators are broadly categorized as Positive Allosteric Modulators (PAMs), which enhance the effects of the orthosteric agonist, and Negative Allosteric Modulators (NAMs), which reduce the agonist's effects.[1]

Org27759 is a member of the indole-2-carboxamide class of CB1R allosteric modulators. Based on functional assays, Org27759 is classified as a Negative Allosteric Modulator (NAM) of the CB1R.[3] This means that in the presence of an orthosteric agonist like CP55,940, Org27759 reduces the maximal efficacy of the agonist-induced response.

Quantitative Data for Org27759

The following table summarizes the available quantitative data for Org27759 from the primary literature.

| Compound | Assay Type | Orthosteric Ligand | Cell Line | Parameter | Value | Reference |

| Org27759 | Calcium Mobilization | CP55,940 | CHO cells expressing human CB1R and Gα16 | IC50 | Not explicitly stated in available abstracts | (Nguyen et al., 2015) |

Note: While the primary publication by Nguyen et al. (2015) confirms Org27759 as a NAM by demonstrating a dose-dependent decrease in the Emax of CP55,940 in a calcium mobilization assay, the specific IC50 value for Org27759 is not available in the reviewed literature abstracts. The paper focuses on the structure-activity relationships of a series of indole-2-carboxamides.

Experimental Protocols

A key experiment to characterize the NAM activity of Org27759 is the intracellular calcium mobilization assay.

FLIPR-Based Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CB1R agonist in cells co-expressing the receptor and a promiscuous G-protein alpha subunit (e.g., Gα16).

Objective: To determine the potency and efficacy of Org27759 as a NAM of the CB1R.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor and the promiscuous Gα16 protein.

-

Assay Plate: Black-walled, clear-bottom 384-well plates.

-

Reagents:

-

FLIPR Calcium 5 Assay Kit (Molecular Devices)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (if required by the cell line to prevent dye leakage)

-

CB1R agonist (e.g., CP55,940)

-

Org27759

-

-

Instrumentation: FLIPR® Tetra or a similar fluorescence imaging plate reader.

Procedure:

-

Cell Plating:

-

Seed the CHO-hCB1R-Gα16 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the FLIPR Calcium 5 dye loading buffer according to the manufacturer's instructions, typically by dissolving the dye in HBSS/HEPES buffer. Probenecid may be included if necessary.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C to allow for dye loading.

-

-

Compound Preparation:

-

Prepare serial dilutions of Org27759 in assay buffer.

-

Prepare a solution of the CB1R agonist (e.g., CP55,940) at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first add the Org27759 solutions to the cell plate and incubate for a defined period.

-

Subsequently, the instrument will add the agonist solution to all wells.

-

Fluorescence intensity is measured before and after the addition of the agonist to determine the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

The inhibitory effect of Org27759 is determined by the reduction in the agonist-induced calcium response.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanism of Action

As a NAM, Org27759 attenuates the signaling cascades initiated by the activation of the CB1R by an orthosteric agonist. The primary signaling pathway for CB1R is through the Gi/o family of G-proteins.

Gαi/o-Mediated Signaling Pathway

Activation of the CB1R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Org27759, as a NAM, counteracts this effect.

References

- 1. mdpi.com [mdpi.com]

- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CB1 Receptor Allosteric Modulators in Neurology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system, playing a crucial role in a myriad of physiological processes including pain perception, mood, appetite, and memory. While direct-acting orthosteric agonists of CB1R have shown therapeutic promise, their clinical utility has been hampered by significant psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a novel and nuanced approach to modulating CB1R activity. These modulators can fine-tune the receptor's response to endogenous cannabinoids, potentially preserving therapeutic benefits while mitigating undesirable effects. This technical guide provides an in-depth overview of the therapeutic potential of CB1R allosteric modulators in neurology, with a focus on the well-characterized positive allosteric modulator (PAM) ZCZ011 and comparative data from other key modulators.

Quantitative Data on Key CB1R Allosteric Modulators

The following tables summarize the in vitro pharmacological data for several key CB1R allosteric modulators. This data allows for a comparative analysis of their potency and efficacy across different signaling pathways.

Table 1: In Vitro Potency and Efficacy of ZCZ011

| Assay | Orthosteric Ligand | Parameter | Value | Reference |

| [³H]CP55,940 Binding | - | pEC₅₀ | 6.90 ± 0.23 | [1] |

| - | Eₘₐₓ (% of baseline) | 207 (191-223) | [1] | |

| [³H]WIN55,212 Binding | - | pEC₅₀ | 6.31 ± 0.33 | [1] |

| - | Eₘₐₓ (% of baseline) | 225 (182-269) | [1] | |

| G Protein Dissociation | - | pEC₅₀ | 6.11 ± 0.07 | [2] |

| THC | Fold Shift in Potency | No significant change | [2] | |

| β-arrestin 2 Translocation | THC | Fold Shift in Potency | ↑ | [2] |

| THC | Fold Shift in Efficacy | ↑ | [2] | |

| ERK1/2 Phosphorylation | THC | Fold Shift in Potency | ↑ | [2] |

| THC | Fold Shift in Efficacy | ↑ | [2] | |

| Receptor Internalization | - | pEC₅₀ | 5.87 ± 0.06 | [2] |

Table 2: Comparative In Vitro Data for ORG27569 and PSNCBAM-1

| Modulator | Assay | Orthosteric Ligand | Parameter | Value | Reference |

| ORG27569 | [³H]CP55,940 Binding | - | pKₑ | 5.67 | |

| [³H]SR141716A Binding | - | pKₑ | 5.95 | ||

| Agonist-induced [³⁵S]GTPγS Binding | CP55,940 | Eₘₐₓ Reduction | 52.4% at 0.1 µM | [3] | |

| 67.4% at 0.3 µM | [3] | ||||

| Agonist-induced cAMP Inhibition | CP55,940 | pKₑ | 7.57 | ||

| PSNCBAM-1 | [³H]CP55,940 Binding | - | Enhancement | Yes | [4] |

| Agonist-induced [³⁵S]GTPγS Binding | CP55,940 | Antagonism | Yes (Non-competitive) | [4] | |

| Agonist-induced cAMP Inhibition | CP55,940 | Antagonism | Yes | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize CB1R allosteric modulators.

[³H]CP55,940 Radioligand Binding Assay

This assay measures the ability of an allosteric modulator to enhance or inhibit the binding of a radiolabeled orthosteric agonist ([³H]CP55,940) to the CB1 receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1R.

-

Incubation: A fixed concentration of [³H]CP55,940 and varying concentrations of the test allosteric modulator are incubated with the membrane preparation in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% BSA)[5].

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C)[5].

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters[6].

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1R agonist. Specific binding is calculated by subtracting non-specific from total binding. Data are analyzed using non-linear regression to determine parameters such as pEC₅₀ and Eₘₐₓ.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1R upon agonist stimulation, and how this is modulated by an allosteric compound.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing CB1R are used.

-

Incubation: Membranes are incubated with a fixed concentration of an orthosteric agonist, varying concentrations of the allosteric modulator, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in an appropriate assay buffer[7].

-

Reaction Initiation and Termination: The binding reaction is initiated by the addition of [³⁵S]GTPγS and terminated after a specific incubation period by rapid filtration[7].

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is determined by scintillation counting. Data are analyzed to determine the effect of the allosteric modulator on the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ) for G protein activation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the CB1R upon agonist activation, a key step in receptor desensitization and G protein-independent signaling. The PathHunter® assay is a commonly used platform for this purpose[8][9].

-

Cell Culture: CHO-K1 cells stably co-expressing the human CB1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are used[8].

-

Ligand Stimulation: Cells are incubated with the orthosteric agonist in the presence or absence of the allosteric modulator.

-

Detection: Upon agonist-induced β-arrestin recruitment to the receptor, the ProLink and EA tags are brought into proximity, forcing the complementation of the β-galactosidase enzyme. The addition of a substrate results in a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the ligands.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the CB1R signaling cascade.

-

Cell Culture and Stimulation: HEK293 cells expressing CB1R are serum-starved and then stimulated with the orthosteric agonist with or without the allosteric modulator for a defined period[10].

-

Cell Lysis: After stimulation, cells are lysed to release cellular proteins.

-

Detection: Phosphorylated ERK1/2 is detected using methods such as Western blotting or more high-throughput techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays[11]. In a TR-FRET assay, two antibodies specific for total and phosphorylated ERK1/2, labeled with a donor and an acceptor fluorophore, respectively, are used.

-

Data Analysis: The ratio of phosphorylated to total ERK1/2 is calculated, and dose-response curves are generated to assess the modulatory effect on this signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the characterization of CB1R allosteric modulators.

Conclusion and Future Directions

Allosteric modulation of the CB1R represents a paradigm shift in the development of cannabinoid-based therapeutics for neurological disorders. Positive allosteric modulators like ZCZ011 have demonstrated the potential to enhance the therapeutic effects of endogenous cannabinoids, particularly in preclinical models of neuropathic pain, without inducing the typical cannabimimetic side effects[1]. The phenomenon of "biased signaling," where an allosteric modulator can preferentially direct the receptor's signaling towards either G protein-dependent or β-arrestin-dependent pathways, offers an exciting avenue for developing drugs with highly specific and tailored therapeutic actions.

Future research in this field will likely focus on several key areas:

-

Discovery of Novel Modulators: The identification and characterization of new allosteric modulators with diverse pharmacological profiles will be crucial for expanding the therapeutic toolbox.

-

Understanding Structural Mechanisms: High-resolution structural studies of the CB1R in complex with both orthosteric and allosteric ligands will provide invaluable insights into the molecular mechanisms of allosteric modulation and facilitate rational drug design.

-

Translational Studies: Rigorous preclinical and clinical studies are needed to validate the therapeutic potential and safety of promising CB1R allosteric modulators in various neurological and psychiatric conditions.

The continued exploration of CB1R allosteric modulation holds the promise of delivering a new generation of safer and more effective treatments for a range of debilitating neurological disorders.

Note: The user's request for information on "CB1R Allosteric modulator 3" did not correspond to a specific, well-documented modulator in the scientific literature. Therefore, this guide has focused on well-characterized examples to illustrate the principles and potential of this therapeutic approach.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. realmofcaring.org [realmofcaring.org]

- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

A Technical Guide to CB1R Positive Allosteric Modulators for the Treatment of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid 1 receptor (CB1R), a G protein-coupled receptor highly expressed in the central and peripheral nervous systems, is a well-established target for pain modulation. However, the therapeutic application of direct CB1R agonists has been hampered by undesirable psychoactive side effects, tolerance, and dependence.[1][2][3] Positive allosteric modulators (PAMs) of the CB1R offer a promising alternative therapeutic strategy. These molecules do not directly activate the receptor but rather enhance the signaling of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol.[2][4] This mechanism is hypothesized to provide a more localized and physiologically relevant modulation of the endocannabinoid system, potentially mitigating the side effects associated with orthosteric agonists.[2]

This technical guide focuses on the preclinical data supporting the use of CB1R PAMs in treating neuropathic pain, with a specific focus on the representative molecule GAT211. We will delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Mechanism of Action: Enhancing Endogenous Signaling

CB1R PAMs bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind.[5] This allosteric binding induces a conformational change in the receptor that can increase the binding affinity and/or efficacy of orthosteric agonists.[2] The result is an amplification of the natural, on-demand signaling of the endocannabinoid system, which is often upregulated in pathological pain states. By enhancing this endogenous tone, CB1R PAMs can suppress neuropathic pain without causing the widespread, indiscriminate receptor activation that leads to adverse effects.[1][2]

Signaling Pathways

The binding of an endogenous agonist to CB1R, potentiated by a PAM, initiates a cascade of intracellular signaling events. This primarily involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn reduces cyclic AMP (cAMP) levels. Additionally, Gβγ subunits can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. CB1R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK). Some modulators may also show bias towards or against β-arrestin recruitment, which is involved in receptor desensitization and internalization.

Quantitative Data for GAT211

The following tables summarize the in vitro and in vivo quantitative data for the CB1R PAM, GAT211.

| In Vitro Assay | Parameter | Value | Reference |

| [³H]CP55,940 Binding | EC₅₀ | ~1 µM | [6] |

| [³⁵S]GTPγS Binding | EC₅₀ (Agonist activity) | ~300 nM | [6] |

| [³⁵S]GTPγS Binding | Fold shift (PAM activity) | ~2-fold | [6] |

| In Vivo Neuropathic Pain Model | Parameter | Value | Reference |

| Paclitaxel-induced Mechanical Allodynia | ED₅₀ | ~10 mg/kg (i.p.) | [2] |

| Paclitaxel-induced Cold Allodynia | ED₅₀ | ~10 mg/kg (i.p.) | [2] |

| Complete Freund's Adjuvant (CFA)-induced Mechanical Allodynia | ED₅₀ | ~5 mg/kg (i.p.) | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the ability of a PAM to enhance the binding of a radiolabeled orthosteric agonist (e.g., [³H]CP55,940) to the CB1R.

Materials:

-

Cell membranes expressing CB1R (e.g., from CHO or HEK293 cells, or mouse brain)

-

[³H]CP55,940 (radioligand)

-

GAT211 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

Unlabeled CP55,940 (for non-specific binding)

-

Scintillation vials and fluid

-

Filter plates and harvester

Protocol:

-

Prepare serial dilutions of GAT211 in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940 (e.g., 0.7 nM), and varying concentrations of GAT211.

-

For determining non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 10 µM).

-

Initiate the binding reaction by adding the CB1R-expressing membranes (e.g., 30 µg of protein).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through filter plates using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the EC₅₀ of the PAM's effect on agonist binding.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1R. A PAM's ability to enhance agonist-stimulated G protein activation is quantified.

Materials:

-

Cell membranes expressing CB1R

-

[³⁵S]GTPγS (radioligand)

-

GDP

-

Orthosteric agonist (e.g., anandamide or CP55,940)

-

GAT211 (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

Unlabeled GTPγS (for non-specific binding)

Protocol:

-

Pre-incubate membranes with adenosine deaminase (to break down endogenous adenosine) at 30°C for 15-30 minutes.

-

Prepare a mixture of the orthosteric agonist and GAT211 at various concentrations in assay buffer containing GDP.

-

Add the membrane preparation to the agonist/PAM mixture and incubate at 30°C for 60 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for another 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the PAM's effect on the agonist's potency and efficacy.

Paclitaxel-Induced Neuropathic Pain Model and Von Frey Test

This in vivo model is used to assess the efficacy of a compound in alleviating chemotherapy-induced neuropathic pain.

Model Induction:

-

Administer paclitaxel (e.g., 2-8 mg/kg) to mice via intraperitoneal (i.p.) injection on alternating days for a total of four injections.

-

Allow several days for the neuropathic pain phenotype to develop, characterized by mechanical and cold allodynia.

Von Frey Test for Mechanical Allodynia:

-

Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

-

Administer GAT211 or vehicle to the mice.

-

Measure the PWT at various time points after drug administration to assess the anti-allodynic effect.

Conclusion

CB1R positive allosteric modulators represent a highly promising therapeutic avenue for the treatment of neuropathic pain. By selectively enhancing the activity of the endogenous cannabinoid system, these compounds, exemplified by GAT211, have demonstrated the potential to provide effective analgesia without the debilitating side effects of direct CB1R agonists.[1][2][3] The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals to further explore and advance this innovative approach to pain management. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. realmofcaring.org [realmofcaring.org]

- 5. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the Impact of CB1R Allosteric Modulators on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of allosteric modulators targeting the cannabinoid type 1 receptor (CB1R) on synaptic plasticity. The document is structured to offer a comprehensive resource for researchers and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to CB1R Allosteric Modulation and Synaptic Plasticity

The cannabinoid type 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) abundantly expressed in the central nervous system, where it plays a crucial role in modulating neurotransmission and synaptic plasticity.[1] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Endocannabinoids, the endogenous ligands for CB1R, are key regulators of various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), as well as short-term plasticity phenomena like depolarization-induced suppression of excitation (DSE) and inhibition (DSI).[2][3]

Direct-acting orthosteric agonists and antagonists of CB1R have therapeutic potential but are often associated with undesirable side effects. Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric ligand binding site, offer a promising alternative.[4] They can fine-tune the receptor's response to endogenous cannabinoids with greater spatial and temporal precision, potentially mitigating side effects.[4] These modulators are broadly classified as:

-

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of orthosteric agonists.

-

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of orthosteric agonists.

This guide focuses on the effects of specific CB1R allosteric modulators on synaptic plasticity, providing a detailed overview of their quantitative effects and the experimental methods used to elucidate them.

Quantitative Effects of CB1R Allosteric Modulators on Synaptic Plasticity

The following tables summarize the quantitative effects of select CB1R negative and positive allosteric modulators on key measures of synaptic plasticity.

Negative Allosteric Modulators (NAMs)

| Modulator | Experiment | Preparation | Concentration | Effect on Synaptic Plasticity | Reference |

| Org27569 | DSE | Autaptic hippocampal neurons | 100 nM | Attenuated DSE. Relative EPSC charge (baseline, 10 sec depol): 0.38 ± 0.04; (ORG): 0.59 ± 0.03 | [4] |

| PSNCBAM-1 | DSE | Autaptic hippocampal neurons | 1 µM | Attenuated DSE. | [4] |

| PSNCBAM-1 | mIPSC Frequency | Cerebellar slices | 1-10 µM | Abolished CP55,940-induced reduction in mIPSC frequency. | [5] |

Positive Allosteric Modulators (PAMs)

| Modulator | Experiment | Preparation | Concentration | Effect on Synaptic Plasticity | Reference |

| GAT211 | Mechanical Allodynia (Neuropathic Pain Model) | In vivo (mice) | 10 and 20 mg/kg/day i.p. | Suppressed mechanical and cold hypersensitivity. | [6] |

| GAT211 | Catalepsy (in FAAH KO mice) | In vivo (mice) | 20 mg/kg i.p. | Increased immobility time. | [6] |

| ZCZ011 | DSE | Autaptic hippocampal neurons | Not specified | PAM-like responses observed. | [7] |

| ZCZ011 | Intracellular Ca2+ | Primary neurons | 100 nM | Reduced Tat-induced increase in intracellular Ca2+ concentration. | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

Objective: To measure the long-lasting enhancement of synaptic transmission.

Materials:

-

Rodent (rat or mouse)

-

Dissection tools

-

Vibrating microtome (vibratome)

-

Artificial cerebrospinal fluid (ACSF) (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2. Continuously bubbled with 95% O2/5% CO2.

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.

-

Isolate the hippocampi and cut 300-400 µm thick transverse slices using a vibratome.

-

Transfer slices to an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.[9]

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 mL/min at 31-34°C.[10]

-

Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11]

-

-

Baseline Recording:

-

Deliver single test pulses (e.g., 0.1 Hz) to establish a stable baseline fEPSP response for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal response.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol (e.g., bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[10]

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes following LTP induction.

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.

-

-

Pharmacology:

-

CB1R allosteric modulators are bath-applied to the ACSF at the desired concentration, typically starting from a baseline recording period and continuing through the post-induction phase.

-

Depolarization-Induced Suppression of Excitation (DSE) Measurement